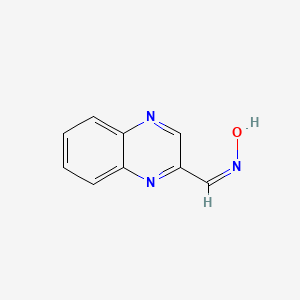

(NZ)-N-(quinoxalin-2-ylmethylidene)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxaline-2-carbaldehyde oxime is a nitrogen-containing heterocyclic compound. It is derived from quinoxaline, which is a bi-cyclic compound consisting of fused benzene and pyrazine rings.

Preparation Methods

The synthesis of quinoxaline-2-carbaldehyde oxime typically involves the reaction of quinoxaline-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction forms the oxime derivative through the condensation of the aldehyde group with hydroxylamine . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the synthesis more sustainable .

Chemical Reactions Analysis

Quinoxaline-2-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid.

Reduction: Reduction reactions can convert it into quinoxaline-2-methanol.

Substitution: The oxime group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Quinoxaline-2-carbaldehyde oxime has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential antimicrobial and antiviral properties.

Mechanism of Action

The mechanism of action of quinoxaline-2-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Quinoxaline-2-carbaldehyde oxime can be compared with other similar compounds, such as quinoxaline-2-carbohydrazide and quinoxaline-2-carboxylic acid. These compounds share a similar quinoxaline core structure but differ in their functional groups. Quinoxaline-2-carbaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity .

Similar compounds include:

- Quinoxaline-2-carbohydrazide

- Quinoxaline-2-carboxylic acid

- Quinoxaline-2-methanol

These compounds have their own unique properties and applications, making them valuable in different fields of research and industry.

Biological Activity

(NZ)-N-(quinoxalin-2-ylmethylidene)hydroxylamine is an organic compound characterized by its unique quinoxaline structure and a hydroxylamine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : C₁₀H₉N₃O

- Molecular Weight : 175.2 g/mol

- Structure : The quinoxaline moiety enhances its biological activity compared to simpler hydroxylamines.

Synthesis

The synthesis of this compound typically involves the condensation of quinoxaline derivatives with hydroxylamine. The reaction conditions may vary, but common methods include:

- Refluxing : Heating the reactants in a solvent such as ethanol.

- Catalysis : Utilizing acid or base catalysts to facilitate the reaction.

- Purification : Post-synthesis purification through recrystallization or chromatography.

Antimicrobial Activity

Hydroxylamines, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds with a hydroxylamine group can inhibit bacterial growth and exhibit antifungal effects.

| Activity | Mechanism |

|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis |

| Antifungal | Inhibition of fungal cell membrane integrity |

Anticancer Potential

Research has shown that quinoxaline derivatives can exert cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have reported their ability to inhibit key enzymes involved in cancer progression.

- Case Study : A study evaluated the cytotoxicity of quinoxaline derivatives on colorectal cancer cell lines (HCT-116 and LoVo). The most active compounds exhibited IC50 values significantly lower than standard chemotherapeutics like diclofenac, indicating potent anticancer activity .

Enzyme Inhibition

This compound’s hydroxylamine functionality allows it to form stable complexes with metal ions and other biomolecules, which can inhibit various enzymes.

| Enzyme Target | Inhibition Mechanism |

|---|---|

| COX-2 | Competitive inhibition by mimicking substrate binding |

| LDHA | Disruption of lactate production in cancer metabolism |

The mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Modulation : Hydroxylamines can influence oxidative stress pathways.

- Metal Ion Chelation : The compound may chelate metal ions essential for enzyme activity.

- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins involved in disease pathways .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| This compound | Quinoxaline derivative | Potential antimicrobial and anticancer activity |

| Hydroxylamine | Simple hydroxylamine | Reducing agent; forms oximes |

| N-(phenyl)hydroxylamine | Aromatic hydroxylamine | Antioxidant properties |

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

(NZ)-N-(quinoxalin-2-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C9H7N3O/c13-11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-6,13H/b11-6- |

InChI Key |

HVEUVILQUUKSFP-WDZFZDKYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=N\O |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.